molecular formula C13H18O B14067363 1-(2,4-Diethylphenyl)propan-2-one

1-(2,4-Diethylphenyl)propan-2-one

Cat. No.: B14067363
M. Wt: 190.28 g/mol
InChI Key: WAEGMTUBCWRGPQ-UHFFFAOYSA-N
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Description

1-(2,4-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . This compound is characterized by a propan-2-one group attached to a 2,4-diethylphenyl ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

Scientific Research Applications

1-(2,4-Diethylphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Diethylphenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethyl groups.

    1-(2,4-Dichlorophenyl)propan-2-one: Contains chlorine atoms instead of ethyl groups.

Uniqueness: 1-(2,4-Diethylphenyl)propan-2-one is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its methyl or chlorine-substituted analogs .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,4-diethylphenyl)propan-2-one

InChI

InChI=1S/C13H18O/c1-4-11-6-7-13(8-10(3)14)12(5-2)9-11/h6-7,9H,4-5,8H2,1-3H3

InChI Key

WAEGMTUBCWRGPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC(=O)C)CC

Origin of Product

United States

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